tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Overview
Description
Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Intermediates in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide range of compounds. For example, it has been used in the synthesis of isomorphous crystal structures, illustrating the role of simultaneous hydrogen and halogen bonds in crystal formation (Baillargeon et al., 2017). Additionally, it has been utilized in the development of photoredox-catalyzed reactions to create 3-aminochromones, showcasing its application in creating compounds with potential biological activities (Wang et al., 2022).
Application in Medicinal Chemistry
While direct applications in medicinal chemistry were not explicitly mentioned in the results, compounds related to "tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate" have been synthesized for potential biological activities. For instance, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlights the compound's role in producing biologically active molecules (Kong et al., 2016).
Structural and Synthetic Studies
Further research has explored its structural aspects and potential for synthesizing novel compounds. For example, studies on the synthesis, NMR, and single-crystal analysis of related carbazate derivatives emphasize its utility in preparing biopertinent and synthetically important intermediates (Shanthi et al., 2020). Another study focused on the synthesis of a protected β-d-2-deoxyribosylamine analogue, which is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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